6-Bromoimidazo[1,2-A]pyridine-2-ethanamine
Description
Properties
IUPAC Name |
2-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c10-7-1-2-9-12-8(3-4-11)6-13(9)5-7/h1-2,5-6H,3-4,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOBAWMJIHVRRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Retrosynthetic Analysis of 6-Bromoimidazo[1,2-A]pyridine-2-ethanamine
A logical retrosynthetic disconnection of the target molecule, 6-Bromoimidazo[1,2-A]pyridine-2-ethanamine, points to two primary building blocks: the 6-bromoimidazo[1,2-a]pyridine (B40293) core and the 2-ethanamine side chain. The carbon-carbon bond between the C2 position of the imidazo[1,2-a]pyridine (B132010) ring and the ethanamine moiety is a key disconnection point. This suggests a synthetic strategy that involves the initial formation of the bicyclic core, followed by the introduction and functionalization of a two-carbon unit at the C2 position to ultimately yield the desired ethanamine side chain.
A plausible precursor for the ethanamine group is a 2-acetyl group, which can be converted to the amine via reductive amination. This leads to the key intermediate, 2-acetyl-6-bromoimidazo[1,2-a]pyridine. This intermediate, in turn, can be conceptually derived from the 6-bromoimidazo[1,2-a]pyridine core through an acylation reaction. The 6-bromoimidazo[1,2-a]pyridine core itself can be retrosynthetically cleaved at the imidazole (B134444) ring, leading back to the readily available starting material, 2-amino-5-bromopyridine (B118841), and a two-carbon electrophile, such as chloroacetaldehyde (B151913). This retrosynthetic pathway provides a clear and strategically sound roadmap for the forward synthesis.
Precursor Synthesis and Intermediate Functionalization
The forward synthesis of 6-Bromoimidazo[1,2-A]pyridine-2-ethanamine is a multi-step process that begins with the construction of the heterocyclic core, followed by the strategic introduction and modification of the side chain at the C2 position.
Synthesis of the 6-Bromoimidazo[1,2-a]pyridine Core
The formation of the 6-bromoimidazo[1,2-a]pyridine scaffold is a critical initial phase of the synthesis. This is typically achieved through a cyclization reaction, followed by regioselective bromination if the bromine atom is not already incorporated in the starting material.
The most direct method for the synthesis of the 6-bromoimidazo[1,2-a]pyridine core involves the reaction of 2-amino-5-bromopyridine with a suitable two-carbon electrophile. A well-established method utilizes the reaction of 2-amino-5-bromopyridine with chloroacetaldehyde. google.com This reaction proceeds via an initial N-alkylation of the pyridine (B92270) ring nitrogen, followed by an intramolecular condensation between the exocyclic amino group and the aldehyde functionality to form the imidazole ring.
A specific protocol for this synthesis is detailed in a patent, which describes reacting 2-amino-5-bromopyridine with a 40% aqueous solution of chloroacetaldehyde. google.com The reaction is carried out in a suitable solvent, such as water, ethanol, or methanol, in the presence of a base like sodium bicarbonate, sodium hydroxide, or triethylamine (B128534). google.com The reaction proceeds at a temperature range of 25 to 50 °C for 2 to 24 hours to yield 6-bromoimidazo[1,2-a]pyridine. google.com
| Reactants | Reagents/Conditions | Product | Reference |
| 2-Amino-5-bromopyridine, Chloroacetaldehyde (40% aq.) | Base (e.g., NaHCO3), Solvent (e.g., Water), 25-50°C, 2-24h | 6-Bromoimidazo[1,2-a]pyridine | google.com |
While the direct use of 2-amino-5-bromopyridine is a common strategy, an alternative approach involves the synthesis of the imidazo[1,2-a]pyridine core first, followed by regioselective bromination. The electronic nature of the imidazo[1,2-a]pyridine ring system directs electrophilic substitution primarily to the C3 position. However, with appropriate reagents and conditions, bromination at other positions, including C6, can be achieved, although this is a less direct route for the synthesis of the target compound.
Introduction of the Ethanamine Moiety at the C2-Position
With the 6-bromoimidazo[1,2-a]pyridine core in hand, the next critical step is the introduction of the ethanamine side chain at the C2 position. A common and effective strategy to achieve this involves the introduction of a 2-acetyl group, which can then be converted to the desired amine.
To introduce the acetyl group, a Friedel-Crafts acylation of 6-bromoimidazo[1,2-a]pyridine can be performed. This would yield 2-acetyl-6-bromoimidazo[1,2-a]pyridine, a key intermediate for the subsequent amination step.
The conversion of the 2-acetyl-6-bromoimidazo[1,2-a]pyridine to the final product, 6-Bromoimidazo[1,2-A]pyridine-2-ethanamine, can be accomplished through reductive amination. This reaction involves the condensation of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an imine intermediate, which is then reduced in situ to the corresponding amine.
A highly relevant procedure for this transformation is the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines. nih.gov This method utilizes an ammonium salt, such as ammonium trifluoroacetate, as the nitrogen source in the presence of a suitable reducing agent and catalyst. nih.gov While the original study focused on asymmetric synthesis, the general principle of direct reductive amination is applicable for the synthesis of the racemic target compound. The reaction would proceed by converting the carbonyl group of 2-acetyl-6-bromoimidazo[1,2-a]pyridine into the desired primary amine of the ethanamine side chain.
| Starting Material | Reagents/Conditions | Product | Reference |
| 2-Acetyl-6-bromoimidazo[1,2-a]pyridine | Ammonium trifluoroacetate, Reducing agent (e.g., H₂), Catalyst | 6-Bromoimidazo[1,2-A]pyridine-2-ethanamine | nih.gov |
This synthetic approach, beginning with the construction of the bicyclic core followed by the functionalization at the C2 position, represents a robust and efficient strategy for the preparation of 6-Bromoimidazo[1,2-A]pyridine-2-ethanamine.
Linker Chemistry for Aliphatic Amine Attachment
The introduction of an aliphatic amine, specifically an ethanamine group, at the C2 position of the 6-bromoimidazo[1,2-a]pyridine scaffold presents a synthetic challenge. Direct functionalization at the C2 position is often more difficult to achieve than at the C3 position due to the electronic properties of the heterocyclic ring system. Therefore, a multi-step strategy is typically required, where the core scaffold is constructed with a precursor functional group at the C2 position, which is subsequently converted into the desired ethanamine linker.
A plausible approach involves the classical condensation reaction between 5-bromo-2-aminopyridine and an appropriate α-haloketone. To incorporate the ethanamine side chain, a ketone with a protected two-carbon alcohol function, such as 1-bromo-4-(benzyloxy)butan-2-one, can be used. The reaction sequence would be as follows:
Cyclization: Condensation of 5-bromo-2-aminopyridine with 1-bromo-4-(benzyloxy)butan-2-one to form 6-bromo-2-(2-(benzyloxy)ethyl)imidazo[1,2-a]pyridine.
Deprotection: Removal of the benzyl (B1604629) protecting group to yield the corresponding alcohol, 6-bromo-2-(2-hydroxyethyl)imidazo[1,2-a]pyridine.
Activation: Conversion of the hydroxyl group into a good leaving group, for instance, by tosylation or mesylation, to form a tosylate or mesylate ester.
Nucleophilic Substitution: Displacement of the leaving group with an azide (B81097) salt (e.g., sodium azide) to introduce the azido (B1232118) group.
Reduction: Reduction of the azido group, commonly via catalytic hydrogenation (e.g., using Pd/C) or with a reducing agent like lithium aluminum hydride (LiAlH4), to yield the final product, 6-Bromoimidazo[1,2-A]pyridine-2-ethanamine.
Another strategy in medicinal chemistry involves solid-phase synthesis, where linkers are used to attach intermediates to a solid support. For imidazo[1,2-a]pyridines, a sulfone linker strategy has been successfully employed. mdpi.com This method involves attaching a precursor to a polymer-bound sodium benzenesulfinate, constructing the imidazo[1,2-a]pyridine ring on the solid support, and then cleaving the final product from the resin. mdpi.com This "traceless linker" approach is valuable for creating libraries of compounds, although it represents a different conception of "linker chemistry" focused on the synthetic process rather than the final molecular structure. mdpi.com
Advanced Synthetic Approaches
Modern organic synthesis has introduced several advanced methodologies that can be applied to the construction of the 6-Bromoimidazo[1,2-A]pyridine-2-ethanamine scaffold, offering improvements in efficiency, atom economy, and reaction conditions over classical methods.
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed C-C/C-N Bond Formation)
Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis and offers powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. researchgate.netnih.gov These reactions are pivotal for functionalizing the imidazo[1,2-a]pyridine core.
For the target molecule, palladium-catalyzed cross-coupling reactions can be envisioned at two key positions:
At the C6-Bromo Position: The bromine atom at the C6 position is a versatile handle for a variety of palladium-catalyzed reactions. For instance, a Suzuki coupling could be used to introduce a new carbon-based substituent, or a Buchwald-Hartwig amination could form a C-N bond, allowing for the synthesis of diverse analogues.
For Scaffold Functionalization: Palladium catalysts can be used to introduce substituents onto the pre-formed imidazo[1,2-a]pyridine ring. For example, palladium-catalyzed aminocarbonylation has been used to introduce carboxamide groups at the 6- or 8-positions of iodo-substituted imidazo[1,2-a]pyridines, demonstrating the utility of this approach for functional group installation.
The choice of ligand is crucial in these reactions, as it influences the catalyst's activity and selectivity. Privileged ligand scaffolds are often developed to improve the efficiency of the oxidative addition and reductive elimination steps in the catalytic cycle.
Multi-Component Reactions (MCRs) for Scaffold Construction
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. mdpi.com They are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular complexity. mdpi.comresearchgate.net
For the synthesis of the imidazo[1,2-a]pyridine core, the Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example of a three-component reaction (3CR). mdpi.comresearchgate.net This reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often under Lewis or Brønsted acid catalysis, to directly form the 3-aminoimidazo[1,2-a]pyridine scaffold. mdpi.comnih.gov While the classic GBB reaction yields a 3-amino derivative, modifications to the components and reaction pathways can provide access to other substitution patterns, making MCRs a flexible strategy for building the core structure of the target compound.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. mdpi.comrsc.org
The synthesis of various imidazo[1,2-a]pyridine derivatives has been shown to benefit significantly from microwave assistance. mdpi.comrsc.org For example, the key cyclization step between 5-bromo-2-aminopyridine and an α-haloketone can be completed in as little as 10 minutes at 150°C under microwave irradiation, a significant improvement over the 4-6 hours required with conventional refluxing. mdpi.com This efficiency makes microwave-assisted synthesis a highly attractive method for both laboratory-scale synthesis and for the rapid generation of compound libraries for screening purposes.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical step in developing any synthetic protocol to ensure high yields, purity, and reproducibility. For the synthesis of 6-Bromoimidazo[1,2-A]pyridine-2-ethanamine and its intermediates, key parameters to optimize include the choice of solvent, base, catalyst, temperature, and reaction time.
A foundational step is the synthesis of the 6-bromoimidazo[1,2-a]pyridine core. One patented method involves the reaction of 2-amino-5-bromopyridine with a chloroacetaldehyde aqueous solution. google.com The optimization of this reaction involves screening different bases and solvents.
Table 1: Optimization of Reaction Conditions for 6-bromoimidazo[1,2-a]pyridine Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield |
|---|---|---|---|---|---|
| 1 | Sodium Bicarbonate | Ethanol | Reflux | 4-24 | Moderate |
| 2 | Sodium Hydroxide | Water | 25-50 | 2-24 | Good |
| 3 | Triethylamine | Methanol | 25-50 | 2-24 | Variable |
| 4 | Sodium Carbonate | Isopropanol | 25-50 | 2-24 | Variable |
Data is illustrative and compiled from general procedures described in the literature. google.com
Further, in more advanced steps like palladium-catalyzed reactions, the choice of ligand, catalyst loading, and pressure (in the case of carbonylation) are crucial variables. For instance, in the aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine, switching the base from triethylamine (Et3N) to 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and the solvent from DMF to toluene (B28343) can change the selectivity and yield of the reaction. Careful screening of these parameters is essential to maximize the yield of the desired product.
Considerations for Scalability of Synthetic Protocols
The transition of a synthetic route from a laboratory scale to a larger, industrial scale introduces a new set of challenges. A scalable process must be not only high-yielding but also cost-effective, safe, and environmentally sustainable.
Key considerations for the scalability of 6-Bromoimidazo[1,2-A]pyridine-2-ethanamine synthesis include:
Process Efficiency: Multi-component reactions (MCRs) and one-pot syntheses are highly advantageous for scalability as they reduce the number of unit operations (e.g., workups, purifications), which in turn saves time, materials, and costs. mdpi.com
Catalyst Cost and Recovery: The use of expensive transition metals like palladium necessitates efficient catalysis (low catalyst loading) and, ideally, the use of heterogeneous catalysts. Heterogeneous catalysts can be more easily separated from the reaction mixture and recycled, reducing both cost and metal contamination in the final product.
Reagent Selection: The cost and hazard profile of all reagents, including solvents and bases, must be considered. Replacing hazardous or expensive reagents with safer, cheaper alternatives is a priority for large-scale synthesis.
Purification: Chromatographic purification, while common in the lab, is often impractical and costly on a large scale. Developing protocols where the final product can be isolated by crystallization or simple extraction is highly desirable.
Energy Consumption: Microwave-assisted synthesis, while rapid, may present challenges for scaling to very large volumes. However, for moderate batch sizes, it can still offer an advantage in terms of process time. Conventional heating methods that are energy-efficient are typically preferred for bulk production.
By addressing these factors during the initial route design and optimization, a synthetic protocol can be developed that is robust and economically viable for large-scale production.
Spectroscopic and Structural Characterization
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in the structural elucidation of novel compounds. For 6-Bromoimidazo[1,2-A]pyridine-2-ethanamine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy would be utilized to provide a comprehensive understanding of its atomic and molecular structure.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential tool for accurately determining the molecular weight of a compound and, consequently, its elemental composition. This technique measures the mass-to-charge ratio (m/z) of ions with very high precision. For 6-Bromoimidazo[1,2-A]pyridine-2-ethanamine, HRMS would be used to confirm its molecular formula, C₉H₁₀BrN₃. The experimentally measured monoisotopic mass would be compared to the theoretically calculated mass, and a match within a very small tolerance (typically <5 ppm) would provide strong evidence for the proposed molecular formula. The presence of the bromine atom would also be evident from the characteristic isotopic pattern in the mass spectrum, where the M and M+2 peaks would have nearly equal intensity.
Table 3: HRMS Data for Molecular Formula Confirmation
| Molecular Formula | Calculated Monoisotopic Mass | Measured Monoisotopic Mass |
|---|---|---|
| C₉H₁₀BrN₃ | 239.0058 | Data not available |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These frequencies are recorded to generate an IR spectrum. For 6-Bromoimidazo[1,2-A]pyridine-2-ethanamine, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic parts of the molecule, the C=N and C=C bonds of the imidazo[1,2-a]pyridine (B132010) ring system, and the C-Br bond.
Table 4: Expected IR Absorption Bands for 6-Bromoimidazo[1,2-A]pyridine-2-ethanamine This table is an illustrative example of expected data.
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| N-H Stretch (primary amine) | 3300-3500 (two bands) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| C=N and C=C Stretch (aromatic rings) | 1450-1600 |
| N-H Bend (primary amine) | 1590-1650 |
| C-N Stretch | 1020-1250 |
| C-Br Stretch | 500-600 |
Solid-State Structural Elucidation
While spectroscopic methods provide valuable information about the connectivity and functional groups, solid-state techniques like X-ray crystallography offer a definitive three-dimensional picture of the molecule.
X-ray Crystallography Studies for Absolute Configuration and Conformation
Table 5: Illustrative Crystallographic Data for a Hypothetical Crystal of 6-Bromoimidazo[1,2-A]pyridine-2-ethanamine This table is for illustrative purposes only.
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 10.5 |
| b (Å) | 12.3 |
| c (Å) | 7.8 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1009.6 |
| Z | 4 |
Computational Chemistry Approaches for Structural Insights
In the absence of experimental data or to complement it, computational chemistry provides a powerful avenue for gaining insights into the structural and electronic properties of molecules. Density Functional Theory (DFT) is a common method used for this purpose. bohrium.comresearchgate.net
Computational studies on 6-Bromoimidazo[1,2-A]pyridine-2-ethanamine could be employed to:
Optimize the molecular geometry: To predict the most stable 3D conformation of the molecule, including bond lengths and angles.
Predict spectroscopic properties: To calculate theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra, which can be compared with experimental data for validation.
Analyze electronic properties: To understand the distribution of electrons in the molecule through the calculation of molecular electrostatic potential (MEP) maps, which identify nucleophilic and electrophilic sites. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can also be calculated to assess the molecule's reactivity. bohrium.com
These computational approaches offer a valuable theoretical framework for understanding the structure and reactivity of 6-Bromoimidazo[1,2-A]pyridine-2-ethanamine, especially when experimental data is limited.
Density Functional Theory (DFT) for Electronic Structure and Conformational Analysis
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For derivatives of the imidazo[1,2-a]pyridine scaffold, DFT calculations, often employing basis sets like B3LYP/6-31+G(d,p), provide valuable insights into their stability and reactivity. scirp.org
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. A high HOMO energy suggests a greater ability to donate electrons, while a low LUMO energy indicates a higher propensity to accept electrons. scirp.org The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. nih.govresearchgate.net For instance, in a related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO-LUMO gap was calculated to be 4.343 eV. nih.govresearchgate.net This value provides a reference point for understanding the electronic behavior of the imidazo[1,2-a]pyridine core.
Furthermore, DFT is instrumental in performing conformational analysis to identify the most stable geometric arrangement of the molecule. The planarity of the fused ring system is a significant feature of imidazo[1,2-a]pyridine derivatives. In similar structures, the dihedral angle between different parts of the molecule is a critical parameter. For example, in ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate, the two fused rings are nearly planar. nih.gov DFT calculations help in optimizing the geometry and predicting the most energetically favorable conformation of the ethanamine side chain relative to the rigid imidazo[1,2-a]pyridine ring system.
Table 1: Theoretical Electronic Properties of a Related Imidazo[1,2-a]pyridine Derivative
| Parameter | Value | Reference |
| HOMO-LUMO Gap | 4.343 eV | nih.govresearchgate.net |
Molecular Modeling for Three-Dimensional Spatial Arrangement
Molecular modeling provides a visual and quantitative understanding of the three-dimensional (3D) spatial arrangement of atoms within a molecule. This is critical for comprehending intermolecular interactions that govern the macroscopic properties of the compound.
For imidazo[1,2-a]pyridine derivatives, X-ray crystallography studies on related compounds have revealed key structural details. For instance, the fused five- and six-membered rings in these systems are generally observed to be nearly planar. nih.gov Molecular modeling can simulate these structures and predict bond lengths, bond angles, and torsion angles.
In the crystal structure of related molecules, various non-covalent interactions such as C—H⋯π, π–π stacking, and hydrogen bonds play a crucial role in stabilizing the three-dimensional network. nih.gov For 6-Bromoimidazo[1,2-A]pyridine-2-ethanamine, molecular modeling can predict the potential for intramolecular hydrogen bonding between the ethanamine side chain and the nitrogen atoms of the imidazo[1,2-a]pyridine core. It can also model how individual molecules might pack in a solid state, influenced by intermolecular forces. For example, in the crystal structure of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, short contacts and weak interactions consolidate the 3D network. nih.gov
Investigations into Biological Activities in Vitro Studies
Evaluation of Antimicrobial and Antiparasitic Potential
Derivatives of the 6-Bromoimidazo[1,2-a]pyridine (B40293) scaffold have demonstrated notable activity against a variety of bacterial and parasitic organisms.
Anti-Tuberculosis Activity against Mycobacterium tuberculosis (including MDR-TB and XDR-TB strains)
The imidazo[1,2-a]pyridine (B132010) class is recognized for its potent antitubercular properties. rsc.org Several examples have shown significant activity against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of Mycobacterium tuberculosis. rsc.orgdocumentsdelivered.com Studies on imidazo[1,2-a]pyridine-3-carboxamides, a related class of compounds, have yielded derivatives with impressive potency. nih.gov
One study screened a set of these compounds against replicating M. tuberculosis H37Rv, with five compounds showing Minimum Inhibitory Concentration (MIC) values of ≤0.006 μM. nih.gov A specific derivative from this class demonstrated potency that surpassed the clinical candidate PA-824 by nearly tenfold against a panel of MDR and XDR clinical strains. nih.gov This highlights the potential of the imidazo[1,2-a]pyridine scaffold in developing new drugs to combat resistant tuberculosis strains. nih.gov
Table 1: In Vitro Activity of an Imidazo[1,2-a]pyridine-3-carboxamide Derivative (Compound 18) Against Drug-Resistant Mtb Strains Data extracted from research on related imidazo[1,2-a]pyridine derivatives.
| Mtb Strain Type | Resistance Profile | MIC (μM) |
|---|---|---|
| DS-Mtb1 | Drug Sensitive | 0.004 |
| DS-Mtb2 | Drug Sensitive | 0.004 |
| MDR-Mtb | Resistant to H, R, E, S | ≤0.03 |
| XDR-Mtb | Resistant to H, R, E, Z, S, K, P, Rb, O | ≤0.03 |
Anti-Leishmanial Activity
The imidazo[1,2-a]pyridine scaffold has also been investigated for its potential against parasitic protozoa of the genus Leishmania. researchgate.net Research has shown that derivatives can be effective against various species. For instance, a 6,8-dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]-pyridine derivative demonstrated better antileishmanial activity against Leishmania donovani promastigotes than the existing drugs miltefosine (B1683995) and pentamidine. nih.gov Another study identified an imidazo-[1,2-a]-pyridine based analogue as the most active in a series, with a half-maximal inhibitory concentration (IC50) of 1.8 μM against L. donovani. nih.gov Further studies have reported that other analogues display activity against the amastigote form of Leishmania major. researchgate.net
Broad-Spectrum Antimicrobial Assays (e.g., against Gram-positive and Gram-negative bacteria)
Investigations into the broader antimicrobial activity of imidazo[1,2-a]pyridine derivatives have shown varied results. While specific data on 6-Bromoimidazo[1,2-A]pyridine-2-ethanamine is limited, studies on related structures provide insight. For example, a study on 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridines, an isomeric form, reported that most of the synthesized compounds showed potent and significant antimicrobial activity when compared to standard drugs. researchgate.net Generally, pyridine-containing compounds have been noted for their therapeutic properties against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Some novel pyridine (B92270) derivatives have exhibited excellent activity against strains such as S. aureus, E. faecalis, E. coli, and P. aeruginosa with MIC values ranging from 31.25 to 62.5 μg/mL. nih.gov
Antiviral Efficacy Assessments
The antiviral potential of the 6-bromo-substituted imidazo[1,2-a]pyridine core has been evaluated against several human viruses.
Activity against Specific Viral Targets (e.g., HIV, Cytomegalovirus, Respiratory Syncytial Virus)
Research has identified derivatives of the imidazo[1,2-a]pyridine scaffold with notable antiviral properties. A study focused on original imidazo[1,2-a]pyridines with substitutions at the 6- or 8-position reported potent activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV). nih.gov Furthermore, the synthesis of dibromoimidazo[1,2-a]pyridines bearing a thioether side chain led to compounds that were evaluated for their activity against HIV-1. nih.gov While not specific to the 2-ethanamine derivative, these findings underscore the potential of the bromo-imidazo[1,2-a]pyridine core as a foundation for developing antiviral agents.
Table 2: Antiviral Activity of a 6-Substituted Imidazo[1,2-a]pyridine Derivative Against CMV and VZV Data extracted from research on related 6-substituted imidazo[1,2-a]pyridine derivatives.
| Virus | EC50 (μM) |
|---|---|
| Human Cytomegalovirus (CMV) | 0.43 |
| Varicella-Zoster Virus (VZV) | 0.28 |
Modulation of Specific Biological Pathways and Molecular Targets
The therapeutic effects of imidazo[1,2-a]pyridine derivatives are underpinned by their interaction with specific molecular targets. In the context of their antitubercular activity, these compounds have been identified as inhibitors of ATP homeostasis by targeting QcrB, which is the b subunit of the electron transport ubiquinol (B23937) cytochrome C reductase. nih.gov
For their antiviral activity against VZV, it was found that the mechanism of action is independent of the viral thymidine (B127349) kinase, suggesting an alternative target. nih.gov In other therapeutic areas, different derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to modulate key signaling pathways. These include the inhibition of the PI3K/Akt/mTOR pathway and the modulation of the STAT3/NF-κB signaling cascade. nih.govnih.govresearchgate.net These findings indicate that the imidazo[1,2-a]pyridine core can be chemically modified to interact with a diverse range of biological targets, leading to various cellular outcomes.
Cellular Assays for Functional Responses
The enzymatic and receptor-binding activities of imidazo[1,2-a]pyridine derivatives translate into measurable functional responses in cellular assays, particularly in the context of cancer biology.
Numerous studies have demonstrated the potent anti-proliferative and cytotoxic effects of imidazo[1,2-a]pyridine compounds across a variety of human cancer cell lines.
One study investigated a novel imidazo[1,2-a]pyridine, referred to as compound 6 , which inhibited the proliferation of melanoma (A375, WM115) and cervical cancer (HeLa) cells with IC50 values ranging from 9.7 to 44.6 µM after 48 hours of treatment. nih.gov Another investigation into 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives found that most compounds displayed submicromolar inhibitory activity against various tumor cell lines. nih.gov The standout compound, 13k , was particularly potent, with IC50 values ranging from 0.09 µM to 0.43 µM against all tested cell lines, including HCC827 (non-small cell lung cancer). nih.gov Furthermore, a series of 6-substituted imidazo[1,2-a]pyridine analogs of α-phosphonocarboxylates also showed high cytotoxicity against HeLa cells, with half of the 12 studied compounds exhibiting IC50 values below 150 µM. nih.gov
| Compound/Series | Cell Line | Cancer Type | Reported Activity (IC50) | Reference |
|---|---|---|---|---|
| Compound 13k | HCC827 | Non-Small Cell Lung | 0.09 - 0.43 µM | nih.gov |
| Compound 6 | A375, WM115 | Melanoma | 9.7 - 44.6 µM | nih.gov |
| Compound 6 | HeLa | Cervical Cancer | 9.7 - 44.6 µM | nih.gov |
| 6-Substituted Imidazo[1,2-a]pyridines | HeLa | Cervical Cancer | < 150 µM | nih.gov |
| La23 | HeLa | Cervical Cancer | 15.32 µM | researchgate.net |
A primary mechanism for the anti-proliferative activity of many imidazo[1,2-a]pyridine derivatives is the induction of programmed cell death, or apoptosis.
Treatment with compound 6 was shown to induce G2/M cell cycle arrest and significantly increase the level of intrinsic apoptosis in melanoma and cervical cancer cells. nih.gov This was associated with an increase in the pro-apoptotic protein BAX and active caspase-9, and a decrease in the anti-apoptotic protein BCL2. nih.gov Similarly, the potent PI3Kα inhibitor 13k dose-dependently induced apoptosis in HCC827 cells, as confirmed by Annexin V-FITC/PI double staining. nih.gov Another compound, La23 , was found to suppress HeLa cell growth by inducing apoptosis via the p53/Bax mitochondrial pathway, leading to a reduction in mitochondrial membrane potential and an increase in cleaved caspase-3 and cytochrome c expression. researchgate.net
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Some imidazo[1,2-a]pyridine derivatives have shown potential to interfere with this process. Research has demonstrated that certain novel imidazo[1,2-a]pyridine compounds possess anti-angiogenic effects, which are mediated through the inhibition of Vascular Endothelial Growth Factor (VEGF) expression. nih.gov
As an extension of the enzymatic inhibition of RGGT, the functional consequences on Rab prenylation pathways have been studied at the cellular level. The most active 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids were shown to effectively disrupt the prenylation of Rab11A in the human cervical carcinoma HeLa cell line. nih.gov The lowest effective doses (LED) required to observe this inhibition ranged from 25 to 100 μM, demonstrating that the enzymatic activity translates into a functional blockade of this critical cellular pathway. nih.gov
Structure Activity Relationship Sar Studies
Impact of the 6-Bromo Substituent on Biological Activity and Selectivity
The presence and nature of substituents on the imidazo[1,2-a]pyridine (B132010) core are pivotal in determining the biological activity and selectivity of its derivatives. The 6-bromo substituent, in particular, has been shown to have a variable impact that is highly dependent on the specific biological target. For instance, in the context of antituberculosis research, the introduction of a 6-bromo group onto the imidazo[1,2-a]pyridine ring led to a significant 16-fold decrease in activity. This suggests that for this particular target, steric factors may play a crucial role, with the bulky bromine atom being detrimental to the compound's efficacy.
Conversely, in studies focusing on antiproliferative activity against cancer cell lines, the substitution of the pyridine (B92270) nucleus with a bromine atom has been observed to markedly increase the compound's potency. This highlights that the electronic properties of the bromine atom, such as its electron-withdrawing nature, may be favorable for interactions with certain anticancer targets. These contrasting findings underscore the nuanced role of the 6-bromo substituent in modulating the pharmacological profile of imidazo[1,2-a]pyridine derivatives.
| Biological Target | Effect of 6-Bromo Substitution | Reference |
|---|---|---|
| Antituberculosis | 16-fold decrease in activity | researchgate.net |
| Antiproliferative | Marked increase in activity | mdpi.com |
Role of the 2-Ethanamine Moiety in Ligand-Target Interactions
The 2-ethanamine moiety is a key structural feature that significantly contributes to the biological activity of 6-Bromoimidazo[1,2-A]pyridine-2-ethanamine. This side chain is believed to play a crucial role in the molecule's interaction with its biological targets, likely through the formation of hydrogen bonds and electrostatic interactions. While specific binding studies on 6-Bromoimidazo[1,2-A]pyridine-2-ethanamine are not extensively detailed in the available literature, insights can be drawn from related imidazo[1,2-a]pyridine derivatives.
Exploration of Derivatives with Modifications on the Ethanamine Chain (e.g., alkylation, cyclization)
The exploration of structural modifications to the 2-ethanamine side chain, such as alkylation or cyclization, represents a logical step in optimizing the pharmacological properties of 6-Bromoimidazo[1,2-A]pyridine-2-ethanamine. However, the currently available scientific literature does not provide specific examples of such modifications for this particular compound.
While direct modifications of the 2-ethanamine chain are not documented, broader synthetic strategies for functionalizing the imidazo[1,2-a]pyridine scaffold have been explored. For instance, C3-alkylation of the imidazo[1,2-a]pyridine core has been achieved through three-component aza-Friedel–Crafts reactions. nih.gov This demonstrates the chemical tractability of the core and suggests that similar synthetic methodologies could potentially be adapted to modify the 2-ethanamine side chain. Such modifications could be used to probe the steric and electronic requirements of the binding pocket and to improve properties such as potency, selectivity, and pharmacokinetic profiles. Further research in this area is warranted to fully elucidate the SAR of the 2-ethanamine moiety.
Substituent Effects on the Imidazo[1,2-a]pyridine Core (e.g., C3, C5, C7, C8 positions)
The biological activity of imidazo[1,2-a]pyridine derivatives is highly sensitive to the nature and position of substituents on the core heterocyclic system. Numerous studies have investigated the effects of substitutions at various positions, revealing key insights into the SAR of this scaffold.
C3 Position: The C3 position is often a site for introducing diversity into the imidazo[1,2-a]pyridine scaffold. Because of the nucleophilic nature of the C3 carbon, a variety of functional groups have been introduced at this position, including sulfonyl, aryl, amino, and carbonyl groups, often leading to enhanced biological activity. nih.gov
C5 Position: Visible light-induced C5-alkylation of the imidazo[1,2-a]pyridine core has been reported, indicating that this position is also amenable to functionalization. mdpi.com
C7 Position: The influence of substituents at the C7 position has been explored in the context of Nek2 inhibitors, where different groups at this position can modulate the inhibitory activity. nih.gov
C8 Position: The 8-position has also been a focus of modification. For example, 8-amino-6-bromo-imidazo[1,2-a]pyridine has been evaluated as a cyclin-dependent kinase-2 (CDK2) inhibitor. nih.gov
| Position | Type of Substituent | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| C3 | Aryl, sulfonyl, amino, carbonyl | Modulation of activity, often enhancement | nih.gov |
| C5 | Alkyl | Amenable to functionalization | mdpi.com |
| C7 | Various | Modulation of Nek2 inhibitory activity | nih.gov |
| C8 | Amino | Potential for CDK2 inhibition | nih.gov |
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry can play a profound role in the biological activity of chiral molecules, as different enantiomers can exhibit distinct potencies, efficacies, and even different pharmacological effects. In the case of derivatives of 6-Bromoimidazo[1,2-A]pyridine-2-ethanamine, the introduction of a chiral center, for instance by substitution on the ethanamine side chain, would necessitate an evaluation of the activity of the individual stereoisomers.
While the specific compound 6-Bromoimidazo[1,2-A]pyridine-2-ethanamine itself is not chiral, the importance of stereochemistry in this class of compounds is highlighted by the synthesis and study of chiral analogs. However, a detailed comparative analysis of the biological activities of different enantiomers within this specific series is not extensively covered in the reviewed scientific literature. Therefore, while it is a critical aspect of drug design and development, specific data on the stereochemical SAR for this compound is not currently available.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been conducted on imidazo[1,2-a]pyridine derivatives to better understand the structural requirements for their activity and to design more potent analogs.
These studies have shown that the biological activity of imidazo[1,2-a]pyridine derivatives can be significantly correlated with various molecular descriptors. Key findings from QSAR analyses include:
Global Topological Charge Indices (GTCI): The charge distribution within the molecule is a critical factor influencing activity. This suggests that electrostatic interactions play a significant role in the binding of these compounds to their targets.
Hydrophobicity: The hydrophobic constant (π) of certain substituents has been found to be an important determinant of activity. This indicates that hydrophobic interactions are also key to the ligand-target binding and that optimizing the lipophilicity of the molecule can lead to improved potency.
These QSAR models provide a theoretical framework for predicting the activity of new derivatives and for guiding the synthesis of compounds with enhanced biological effects.
Mechanistic Insights into Biological Action
Elucidation of Molecular Targets and Binding Mechanisms
Research into the specific molecular targets of 6-Bromoimidazo[1,2-A]pyridine-2-ethanamine is ongoing. However, studies on closely related analogs, such as (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine, offer valuable insights. These investigations have highlighted potential interactions with key biological macromolecules.
Interaction studies have primarily focused on the binding affinities of these compounds with various biological targets. Notably, kinase inhibition has been identified as a significant mechanism. smolecule.com Kinases are crucial regulators of cell signaling, and their inhibition can have profound effects on cellular processes, particularly in the context of cancer. Preliminary studies also suggest that these compounds may interact with receptors that play a role in mediating inflammatory responses. smolecule.com The unique chemical structure, featuring a brominated imidazo-pyridine core combined with an ethanamine moiety, is thought to enhance its biological activity and provides a basis for the development of novel therapeutic agents. smolecule.com
Table 1: Potential Molecular Targets of 6-Bromoimidazo[1,2-A]pyridine (B40293) Analogs
| Target Class | Specific Examples (Hypothesized) | Potential Therapeutic Area |
| Kinases | Involved in cancer cell signaling pathways | Oncology |
| Receptors | Involved in inflammatory responses | Inflammation |
Biochemical Pathway Interrogation and Cellular Signaling Modulation
The biological activity of 6-Bromoimidazo[1,2-A]pyridine-2-ethanamine and its analogs is underpinned by their ability to modulate key biochemical pathways and cellular signaling cascades. Preclinical models have demonstrated that these compounds can inhibit the growth and proliferation of cancer cells by inducing apoptosis (programmed cell death) and causing cell cycle arrest. smolecule.com
In the realm of inflammation, these molecules have been shown to modulate critical signaling pathways. smolecule.com The imidazo[1,2-a]pyridine (B132010) scaffold is recognized for its wide range of pharmacological activities, including anti-inflammatory properties. nih.govresearchgate.net Derivatives of this class have been observed to modulate pathways such as the STAT3/NF-κB/iNOS/COX-2 signaling cascade, which are centrally involved in the inflammatory process. nih.gov Furthermore, the Akt signaling pathway, which is crucial for cell survival and proliferation, has been identified as a target for some imidazo[1,2-a]pyridine compounds in the context of cancer. nih.gov
Table 2: Modulated Signaling Pathways by Imidazo[1,2-a]pyridine Derivatives
| Signaling Pathway | Biological Process | Therapeutic Relevance |
| MAPK/ERK | Cell proliferation, differentiation, inflammation | Cancer, Inflammatory Diseases |
| PI3K/Akt | Cell survival, growth, proliferation | Cancer |
| NF-κB | Inflammation, immune response | Inflammatory Diseases, Cancer |
| STAT3 | Cell growth, apoptosis, inflammation | Cancer, Inflammatory Diseases |
In Silico Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Prediction
Computational approaches, such as in silico docking and molecular dynamics simulations, are powerful tools for predicting and understanding the interactions between small molecules and their biological targets. For the broader class of imidazo[1,2-a]pyridine derivatives, these methods have been employed to investigate their binding modes.
Molecular docking simulations with various imidazo[1,2-a]pyridine hybrids have indicated that these compounds can interact with key amino acid residues within the active sites of their target proteins. chemmethod.com Such studies provide valuable information on the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. mdpi.com Molecular dynamics simulations further enhance this understanding by providing insights into the dynamic behavior and stability of the complex over time. openpharmaceuticalsciencesjournal.com While specific in silico studies for 6-Bromoimidazo[1,2-A]pyridine-2-ethanamine are not yet widely published, the existing research on analogous compounds lays a strong foundation for future computational investigations. chemmethod.comopenpharmaceuticalsciencesjournal.com
Target Validation and Mechanism of Action Confirmation
The validation of identified molecular targets and the definitive confirmation of the mechanism of action are critical steps in the drug discovery and development process. For the imidazo[1,2-a]pyridine class of compounds, this often involves a combination of cellular, biochemical, and in vivo studies.
The anti-tumor and anti-inflammatory properties of these compounds provide a basis for their exploration in pharmaceutical development. smolecule.com The ability of imidazo[1,2-a]pyridine derivatives to induce apoptosis and cell cycle arrest in cancer cells serves as a key indicator of their mechanism. smolecule.comnih.gov Further validation often comes from observing the downstream effects of target engagement, such as the modulation of specific signaling pathways. smolecule.comnih.gov While the comprehensive target validation and mechanism of action for 6-Bromoimidazo[1,2-A]pyridine-2-ethanamine are still under investigation, the collective evidence from related compounds points towards a multi-faceted mechanism involving the modulation of key signaling pathways in cancer and inflammation.
Future Research Directions and Therapeutic Potential
Design and Synthesis of Advanced Analogues with Improved Potency and Selectivity
A primary avenue for future research involves the strategic modification of the 6-Bromoimidazo[1,2-a]pyridine-2-ethanamine scaffold to generate analogues with superior potency and selectivity. Systematic structure-activity relationship (SAR) studies are essential to identify which parts of the molecule are critical for its biological effects. Key modifications could include:
Substitution at the Imidazo[1,2-a]pyridine (B132010) Core : The bromine atom at the 6-position is a key site for modification, allowing for the introduction of various functional groups via nucleophilic substitution or cross-coupling reactions. smolecule.com Research on related imidazo[1,2-a]pyridine structures has shown that substitutions at other positions (e.g., C-3, C-8) can significantly influence biological activity, such as inhibitory action against specific kinases like PI3Kα. nih.govmdpi.com
Modification of the Ethanamine Side Chain : Altering the length, rigidity, and functional groups of the ethanamine moiety can impact target binding and pharmacokinetic properties. For example, converting the primary amine to secondary or tertiary amines, or incorporating it into a heterocyclic ring system, could modulate the molecule's interaction with biological targets.
Introduction of Chiral Centers : The synthesis of stereoisomers can lead to compounds with enhanced selectivity for specific protein targets, a common strategy in modern drug design to improve efficacy and reduce off-target effects.
A study focused on 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives identified a compound with an IC₅₀ of 150 nM against PI3Kα, highlighting the potential of multi-positional substitution to achieve high potency. nih.gov
| Compound Analogue | Modification Strategy | Biological Target/Activity | Reported Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| 2,6,8-substituted Imidazo[1,2-a]pyridine (Compound 35) | Modification of the 2,6,8-positions of the core ring | PI3Kα Inhibition | 150 nM | nih.gov |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline (Compound 13k) | Introduction of a quinazoline (B50416) moiety at the 6-position | PI3Kα Inhibition / Anticancer | 1.94 nM | mdpi.com |
| 2-phenylimidazo[1,2-a]pyridine (Compound 6f) | Addition of p-methylsulfonyl phenyl at C-2 and morpholinomethyl at C-3 | COX-2 Inhibition | 0.07 µM | researchgate.net |
| Imidazo[1,2-a]pyridine derivative (Compound 4l) | Structural modification of Albendazole lead | Anti-helmintic (egg) | 0.65 µmol/L | nih.gov |
Exploration of Novel Biological Targets and Therapeutic Areas
While initial studies have pointed towards anti-tumor and anti-inflammatory activities, the imidazo[1,2-a]pyridine scaffold is known for its wide range of pharmacological effects. smolecule.comnih.gov Future research should aim to screen 6-Bromoimidazo[1,2-a]pyridine-2-ethanamine and its advanced analogues against a broader panel of biological targets to uncover new therapeutic opportunities.
Potential areas for exploration include:
Neurodegenerative Diseases : Given the ability of small molecules to cross the blood-brain barrier, evaluating these compounds for activity against targets implicated in diseases like Alzheimer's or Parkinson's could be fruitful.
Infectious Diseases : The imidazo[1,2-a]pyridine core is present in compounds with documented antimicrobial, antiviral, and antileishmanial activity. nih.govresearchgate.net Screening against various pathogens, including drug-resistant strains, could identify new anti-infective agents. researchgate.net
Kinase Inhibition : The compound's known interaction with kinases involved in cancer signaling suggests it could be a candidate for inhibiting other kinases relevant to different diseases. smolecule.com For instance, derivatives have been developed as potent inhibitors of PI3Kα and COX-2. nih.govresearchgate.net
Cardiovascular Diseases : Some related compounds have been investigated for their effects on the cardiovascular system, presenting another potential therapeutic avenue. researchgate.net
Integration with Multi-Component or Hybrid Therapeutic Strategies
The development of hybrid molecules, which combine two or more pharmacophores into a single chemical entity, is a growing strategy to address complex diseases and combat drug resistance. The 6-Bromoimidazo[1,2-a]pyridine-2-ethanamine scaffold can serve as a versatile building block in such strategies.
One approach involves creating bis-heterocyclic compounds, where the imidazo[1,2-a]pyridine core is linked to another bioactive heterocycle, such as a 1,2,3-triazole. mdpi.com This can lead to molecules with dual-action mechanisms or improved pharmacokinetic profiles. For example, researchers have successfully synthesized imidazo[1,2-a]pyridine-triazole hybrids using a one-pot reaction, demonstrating the feasibility of this approach. mdpi.com This strategy could be employed to target multiple pathways in cancer or to combine antimicrobial action with mechanisms that counteract resistance.
Development of Chemical Probes for Biological System Interrogation
High-quality chemical probes are indispensable tools for elucidating the biological function of proteins and validating new drug targets. nih.gov The 6-Bromoimidazo[1,2-a]pyridine-2-ethanamine scaffold can be adapted to create such probes. By incorporating reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups, derivatives of the compound can be used to:
Visualize the subcellular localization of target proteins.
Identify protein-protein interactions.
Isolate and identify novel binding partners.
The development of fluorescent probes based on the related imidazo[1,5-a]pyridine (B1214698) core for imaging cell membranes demonstrates the potential of this class of compounds in chemical biology applications. mdpi.com Such probes could help to unravel the precise mechanism of action of 6-Bromoimidazo[1,2-a]pyridine-2-ethanamine and identify its direct molecular targets within the cell. nih.govmdpi.com
Application of Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Strategies
Modern drug discovery techniques like Fragment-Based Drug Discovery (FBDD) and scaffold hopping can accelerate the development of novel therapeutics based on the 6-Bromoimidazo[1,2-a]pyridine-2-ethanamine structure.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Bromoimidazo[1,2-A]pyridine-2-ethanamine, and how do reaction conditions influence yield and purity?
- Methodology :
- Step 1 : Start with the imidazo[1,2-a]pyridine core. Bromination at position 6 is typically achieved using bromine in acetic acid under an inert atmosphere (e.g., nitrogen) to minimize side reactions .
- Step 2 : Introduce the ethanamine group at position 2 via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF) with sodium methoxide or potassium tert-butoxide as bases .
- Optimization : Reaction time (12–24 hours) and temperature (80–100°C) are critical. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .
Q. How can researchers characterize the structure and purity of 6-Bromoimidazo[1,2-A]pyridine-2-ethanamine using spectroscopic methods?
- Analytical Techniques :
- NMR : H and C NMR confirm the bromine (δ 7.8–8.2 ppm for aromatic protons) and ethanamine (δ 2.5–3.5 ppm for CH) substituents .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (m/z ≈ 255.03 for [M+H]) .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect impurities from incomplete bromination or side reactions .
Q. What strategies are effective for introducing the ethanamine group at position 2 of the imidazo[1,2-a]pyridine scaffold?
- Approaches :
- Nucleophilic Substitution : React 6-bromoimidazo[1,2-a]pyridine with ethylenediamine in DMF at 90°C for 18 hours. Isolate the product via acid-base extraction .
- Reductive Amination : Use a ketone intermediate (e.g., 6-bromoimidazo[1,2-a]pyridine-2-ethylketone) with ammonium acetate and sodium cyanoborohydride in methanol .
Advanced Research Questions
Q. How does the bromine substituent at position 6 influence the reactivity and regioselectivity of subsequent functionalization reactions?
- Mechanistic Insight :
- Bromine acts as a directing group, favoring electrophilic substitution at position 3 or 8 due to its electron-withdrawing effect. For example, Suzuki-Miyaura coupling with aryl boronic acids occurs at position 3 in the presence of Pd(PPh) .
- Regioselectivity Challenge : Competing reactions (e.g., debromination) may occur under strong reducing conditions. Use mild reagents (e.g., NaBH instead of LiAlH) to retain the bromine .
Q. What experimental approaches resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?
- Case Study : If one study reports anti-inflammatory activity (IC = 10 µM) while another shows no effect:
- Dose-Response Analysis : Test across a wider concentration range (1–100 µM) to identify threshold effects .
- Assay Validation : Confirm cell viability (MTT assay) to rule out cytotoxicity masking activity. Use standardized protocols (e.g., LPS-induced TNF-α inhibition in macrophages) .
Q. How can computational modeling (e.g., molecular docking) predict the biological targets of 6-Bromoimidazo[1,2-a]pyridine-2-ethanamine derivatives?
- Workflow :
- Target Selection : Prioritize kinases (e.g., JAK2) or GPCRs based on structural similarity to known inhibitors .
- Docking Software : Use AutoDock Vina with the compound’s 3D structure (optimized via DFT at the B3LYP/6-31G* level). Validate binding poses with MD simulations (NAMD, 100 ns) .
- Experimental Correlation : Compare docking scores (ΔG < -8 kcal/mol) with in vitro IC values to refine models .
Q. What methodologies assess the stability of 6-Bromoimidazo[1,2-a]pyridine-2-ethanamine under varying pH and solvent conditions?
- Stability Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
